N-(5-METHYL-1,2-OXAZOL-3-YL)-3-{5-[(5E)-3-{2-[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]ETHYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PROPANAMIDE
Description
This compound is a structurally complex molecule featuring dual 1,3-thiazolidin-2-sulfanylidene-4-one cores linked via a propanamide bridge. Each thiazolidinone ring is substituted with a 5-methyl-1,2-oxazol-3-yl carbamoyl ethyl group. The sulfanylidene and oxo groups contribute to polar interactions, influencing solubility and reactivity .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-[(5E)-5-[3-[3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O6S4/c1-9-7-11(23-31-9)21-13(27)3-5-25-17(29)15(35-19(25)33)16-18(30)26(20(34)36-16)6-4-14(28)22-12-8-10(2)32-24-12/h7-8H,3-6H2,1-2H3,(H,21,23,27)(H,22,24,28)/b16-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFXLKNFTNJDFS-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCC(=O)NC4=NOC(=C4)C)SC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)CCN2C(=O)/C(=C\3/C(=O)N(C(=S)S3)CCC(=O)NC4=NOC(=C4)C)/SC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O6S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-1,2-OXAZOL-3-YL)-3-{5-[(5E)-3-{2-[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]ETHYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PROPANAMIDE involves multiple steps, including the formation of oxazole and thiazolidine rings. The reaction conditions typically require specific reagents and catalysts to facilitate the formation of these rings. For example, the synthesis of oxazole derivatives often involves the use of iodine as a catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-METHYL-1,2-OXAZOL-3-YL)-3-{5-[(5E)-3-{2-[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]ETHYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PROPANAMIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions can yield thiazolidine derivatives.
Scientific Research Applications
N-(5-METHYL-1,2-OXAZOL-3-YL)-3-{5-[(5E)-3-{2-[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]ETHYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-METHYL-1,2-OXAZOL-3-YL)-3-{5-[(5E)-3-{2-[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]ETHYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison with Key Analogues
Key Observations :
- The target compound’s dual thiazolidinone cores distinguish it from simpler analogues like , which have a single thiazolidinone unit. This may enhance binding affinity in biological systems due to increased conformational rigidity .
Functional Group Reactivity
Table 2: Reactivity Comparison by Functional Group
Key Observations :
- The dual thiazolidinone sulfanylidene groups increase susceptibility to nucleophilic attack compared to triazole derivatives , which lack sulfur-based reactivity.
- The propanamide linker may improve membrane permeability relative to rigid aromatic linkers in benzamide-based compounds .
Key Observations :
- The compound’s thiazolidinone-oxazole hybrid structure aligns with antimicrobial and enzyme-inhibitory activities observed in analogues , though experimental validation is required.
- Unlike triazole-thiols , the absence of a free thiol group may reduce antioxidant efficacy but improve metabolic stability.
Biological Activity
N-(5-Methyl-1,2-oxazol-3-yl)-3-{5-[(5E)-3-{2-[(5-Methyl-1,2-Oxazol-3-Yl)Carbamoyl]Ethyl}-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-5-Ylidene]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-Yl}Propanamide is a complex synthetic compound with potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and mechanisms of action.
Chemical Structure and Properties
The compound features a unique arrangement of oxazole and thiazolidine rings, which are known for their pharmacological relevance. The presence of multiple functional groups may contribute to its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | N-(5-Methyl-1,2-Oxazol-3-Yl)-... |
| Molecular Formula | C₁₈H₁₈N₄O₄S₂ |
| Molecular Weight | 398.49 g/mol |
| Solubility | Soluble in DMSO and DMF |
Antimicrobial Activity
Recent studies have shown that compounds containing oxazole and thiazolidine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have been evaluated for their effectiveness against various bacterial strains.
Case Studies
-
Study on Thiazolidinone Derivatives :
- A study evaluated 14 new derivatives of thiazolidinone, revealing that compounds with similar structures demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, one compound exhibited a minimal inhibitory concentration (MIC) lower than that of standard antibiotics like ampicillin .
- Evaluation of Antimicrobial Properties :
The mechanism by which N-(5-Methyl-1,2-Oxazol-3-Yl)-... exerts its antimicrobial effects likely involves the inhibition of key bacterial enzymes or pathways. The oxazole ring may interact with specific molecular targets involved in bacterial cell wall synthesis or protein synthesis.
Proposed Mechanisms:
- Enzyme Inhibition : Similar compounds have been reported to inhibit peptidoglycan glycosyltransferase, an essential enzyme for bacterial cell wall integrity .
- Disruption of Biofilm Formation : Some derivatives have shown efficacy in preventing biofilm formation, which is crucial for bacterial survival in hostile environments .
Research Findings
Research has indicated that the biological activity of this compound can be attributed to:
- Structural Diversity : The incorporation of various functional groups enhances binding affinity to biological targets.
- Synergistic Effects : Compounds combining oxazole and thiazolidine structures may exhibit synergistic effects when used in combination with other antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
